4-Bromo-2,6-difluoro-N-methylbenzamide
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Overview
Description
4-Bromo-2,6-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrF2NO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms, and the amide nitrogen is methylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 4-bromo-2,6-difluoroaniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-Bromo-2,6-difluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 2,6-Difluoro-3-methylbenzamide
- 4-Bromo-2,6-difluorobenzotrifluoride
Uniqueness
4-Bromo-2,6-difluoro-N-methylbenzamide is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required .
Properties
Molecular Formula |
C8H6BrF2NO |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H6BrF2NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) |
InChI Key |
HUVUANKVFSHVOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
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